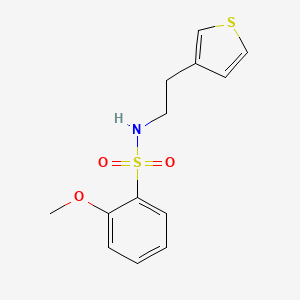

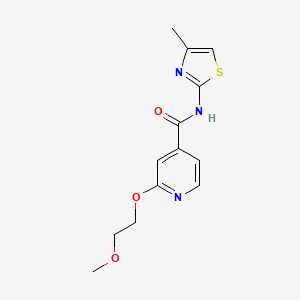

![molecular formula C23H23N3O3 B2592310 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883959-11-3](/img/structure/B2592310.png)

2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to a class of compounds known as quinoline and pyrimidoquinoline derivatives . These compounds have been synthesized and characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) . They have been evaluated for their in vitro antitumor activity .

Synthesis Analysis

The synthesis of these compounds involves a multi-step process. The key starting materials necessary for this study were previously prepared . The synthesis involves a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . The use of commercially available anilines allowed the facile syntheses of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .Molecular Structure Analysis

The molecular structure of these compounds has been characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) . The geometry of these compounds has been fully optimized using DFT (Density functional theory), B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . The reaction of cyclohexanone, ammonium acetate, and the appropriate benzylidenemalononitrile is also involved .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) .Scientific Research Applications

Reactions and Derivatives

Research on pyrimido[5,4‐b]quinolines and related structures has explored their chemical reactions and potential applications. For instance, Levine et al. (1977) investigated reactions at the heterocyclic ring-carbon and nitrogen atoms of similar compounds, which could inform the synthesis of derivatives with specific functionalities for various applications, including as potential pharmaceuticals or materials (Levine, Chu, & Bardos, 1977).

Corrosion Inhibition

A study by Verma et al. (2016) examined the efficiency of 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential industrial application of such compounds in protecting metal surfaces against corrosion, contributing to the development of more durable materials (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

Antimicrobial Activity

The antimicrobial properties of pyrimido[4,5-b]quinoline derivatives were explored by Vartale et al. (2013), who synthesized compounds with potential antimicrobial efficacy. This suggests possible applications in developing new antimicrobial agents to address the challenge of antibiotic resistance (Vartale, Halikar, & Pawar, 2013).

Multicomponent Reactions

Karamthulla et al. (2014) described the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives via multicomponent reactions. Such synthetic strategies enable the efficient production of complex heterocyclic compounds that could have pharmacological or material science applications (Karamthulla, Pal, Parvin, & Choudhury, 2014).

Synthesis of New Derivatives

Hovsepyan et al. (2018) reported the synthesis of new pyrimido[4,5-b]quinoline derivatives, which could be valuable for biological screening. The creation of novel compounds expands the chemical space for discovering new biological activities (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018).

Future Directions

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-10-methyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-14(2)21-24-22-19(20(27)17-7-5-6-8-18(17)25(22)3)23(28)26(21)13-15-9-11-16(29-4)12-10-15/h5-12,14H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATZLBIQEIIJAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

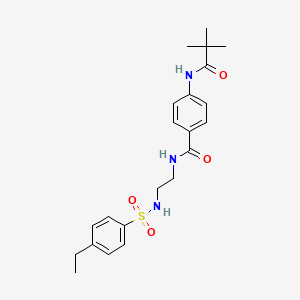

![3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2592233.png)

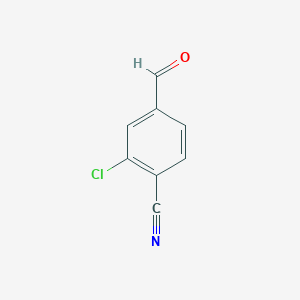

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)

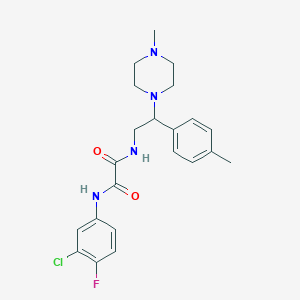

![2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2592245.png)

![3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2592246.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2592247.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2592249.png)